4-(叔丁氧羰基氨基)-1-(4-哌啶基甲基)哌啶

描述

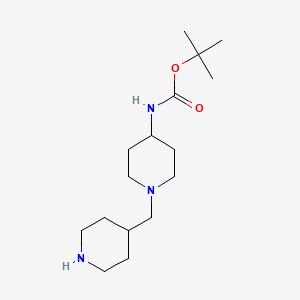

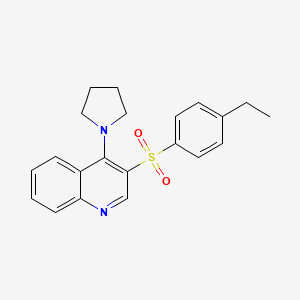

The compound "4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, including as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions with careful consideration of stereochemistry to achieve the desired isomers. For example, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for protein kinase inhibitors, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, involves diastereoselective reduction and isomerization steps, yielding an enantiomerically pure compound suitable for large-scale operation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their piperidine core, which can be substituted at various positions to yield compounds with different properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for instance, has been determined, showing typical bond lengths and angles for this type of piperazine-carboxylate .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, sulfonation, and substitution, to introduce different functional groups. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through such reactions, with the structures confirmed by MS and 1HNMR . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate also involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and application. The synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoy-benzoate, another intermediate of vandetanib, resulted in a compound with a melting point consistent with literature and a structure confirmed by 1HNMR spectroscopy . The spatial structures of geometric isomers of 4-substituted 1-tert-butyl-3-methylpiperidin-4-ols and 4-acyloxy-1-tert-butyl-3-methylpiperidines have been determined by IR and PMR spectroscopy, highlighting the relationship between structure and reactivity .

科学研究应用

抗高血压活性

一项专注于合成 4'-取代螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮的研究,其中涉及通过二锂化(叔丁氧羰基)苯胺与(叔丁氧羰基)哌啶酮缩合制备的基本环系统。合成的化合物被评估其抗高血压活性,表明某些修饰可能通过中枢和外周机制发挥作用 (Clark 等人,1983).

受体拮抗剂表征

对 H2 受体拮抗剂 IT-066 的研究揭示了其构效关系和独特的作用方式。研究表明,IT-066 的哌啶环及其结构中的特定基团对其不可逆的 H2 受体阻断作用至关重要。获得的见解有助于理解和开发受体拮抗剂 (Kijima 等人,1998).

阿片类药物的构效关系

一项研究调查了 4-(m-OH-苯基)哌啶的构效关系,这是吗啡/苯并吗啡稠环阿片类药物的一个片段。研究重点关注不同的烷基取代基如何调节受体结合亲和力和功效,为阿片类化合物的开发提供了有价值的见解 (Loew 等人,1988).

血清素受体激动剂开发

探索了作为血清素 4 受体激动剂的苯甲酰胺衍生物的设计和合成。本研究旨在了解胃肠道动力增强和口服生物利用度的结构要求,这对药物化学应用具有重要意义 (Sonda 等人,2003).

属性

IUPAC Name |

tert-butyl N-[1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQZZWSBZVORPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)

![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)